3-[(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol 3-[(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
Brand Name: Vulcanchem
CAS No.: 19193-09-8
VCID: VC0533989
InChI: InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
SMILES: CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Molecular Formula: C22H35NO2
Molecular Weight: 345.5 g/mol

3-[(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol

CAS No.: 19193-09-8

Inhibitors

VCID: VC0533989

Molecular Formula: C22H35NO2

Molecular Weight: 345.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol - 19193-09-8

CAS No. 19193-09-8
Product Name 3-[(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Molecular Formula C22H35NO2
Molecular Weight 345.5 g/mol
IUPAC Name 3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Standard InChI InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
Standard InChIKey LVVHEFJXPXAUDD-BULFRSBZSA-N
Isomeric SMILES C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O
SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Canonical SMILES CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Appearance Solid powder
Description LY255582 is a phenylpiperidine non-selective opioid antagonist. It has been shown to reduce ethanol consumption in experiments carried out on rats. It has also been shown to reduce food and water consumption in rats. LY255582 inhibits the diet-associated increases in mesolimbic dopamine levels and reduces the consumption of highly-palatable food intake.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(3-hydroxy-3-cyclohexylpropyl)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidine
LY 243670
LY 255265
LY 255582
LY 255609
LY 255610
LY-243670
LY-255265
LY-255582
LY-255609
LY-255610
LY243670
LY255265
LY255582
LY255609
LY255610
Reference 1: Ibrahim IY, Ibrahim HM, Aziz NM, Rahman DM. The protective role of the opioid antagonist LY255582 in the management of high fat diet-induced obesity in adult male albino rats. Endocr Regul. 2015 Oct;49(4):198-205. PubMed PMID: 26494038.
2: Dhaher R, Toalston JE, Hauser SR, Bell RL, McKinzie DL, McBride WJ, Rodd ZA. Effects of naltrexone and LY255582 on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats. Alcohol. 2012 Feb;46(1):17-27. doi: 10.1016/j.alcohol.2011.08.011. Epub 2011 Oct 1. PubMed PMID: 21962974; PubMed Central PMCID: PMC4581853.
3: Shaw WN. Long-term treatment of obese Zucker rats with LY255582 and other appetite suppressants. Pharmacol Biochem Behav. 1993 Nov;46(3):653-9. PubMed PMID: 8278442.
4: Shaw WN, Mitch CH, Leander JD, Mendelsohn LG, Zimmerman DM. The effect of the opioid antagonist LY255582 on body weight of the obese Zucker rat. Int J Obes. 1991 Jun;15(6):387-95. PubMed PMID: 1653188.
5: Swanson SP, Catlow J, Pohland RC, Chay SH, Johnson T. Disposition of the opioid antagonist, LY255582, in rats and dogs. Drug Metab Dispos. 1995 Sep;23(9):916-21. PubMed PMID: 8565781.
6: Levine AS, Grace M, Billington CJ, Zimmerman DM. Central administration of the opioid antagonist, LY255582, decreases short- and long-term food intake in rats. Brain Res. 1991 Dec 6;566(1-2):193-7. PubMed PMID: 1667609.
7: Sahr AE, Sindelar DK, Alexander-Chacko JT, Eastwood BJ, Mitch CH, Statnick MA. Activation of mesolimbic dopamine neurons during novel and daily limited access to palatable food is blocked by the opioid antagonist LY255582. Am J Physiol Regul Integr Comp Physiol. 2008 Aug;295(2):R463-71. doi: 10.1152/ajpregu.00390.2007. Epub 2008 Jun 4. PubMed PMID: 18525013.
8: Need AB, McKinzie JH, Mitch CH, Statnick MA, Phebus LA. In vivo rat brain opioid receptor binding of LY255582 assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously. Life Sci. 2007 Oct 13;81(17-18):1389-96. Epub 2007 Sep 19. PubMed PMID: 17935738.
9: Statnick MA, Tinsley FC, Eastwood BJ, Suter TM, Mitch CH, Heiman ML. Peptides that regulate food intake: antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization. Am J Physiol Regul Integr Comp Physiol. 2003 Jun;284(6):R1399-408. PubMed PMID: 12736177.
10: Gackenheimer SL, Suter TM, Pintar JE, Quimby SJ, Wheeler WJ, Mitch CH, Gehlert DR, Statnick MA. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites. Neuropeptides. 2005 Dec;39(6):559-67. Epub 2005 Nov 9. PubMed PMID: 16289278.
11: Rothman RB, Xu H, Char GU, Kim A, De Costa BR, Rice KC, Zimmerman DM. Phenylpiperidine opioid antagonists that promote weight loss in rats have high affinity for the kappa 2B (enkephalin-sensitive) binding site. Peptides. 1993 Jan-Feb;14(1):17-20. PubMed PMID: 8382809.
12: Emmerson PJ, McKinzie JH, Surface PL, Suter TM, Mitch CH, Statnick MA. Na+ modulation, inverse agonism, and anorectic potency of 4-phenylpiperidine opioid antagonists. Eur J Pharmacol. 2004 Jun 28;494(2-3):121-30. PubMed PMID: 15212965.
13: Díaz N, Benvenga M, Emmerson P, Favors R, Mangold M, McKinzie J, Patel N, Peters S, Quimby S, Shannon H, Siegel M, Statnick M, Thomas E, Woodland J, Surface P, Mitch C. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorg Med Chem Lett. 2005 Sep 1;15(17):3844-8. PubMed PMID: 15993591.
14: Carroll FI, Dolle RE. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. 2014 Aug;9(8):1638-54. doi: 10.1002/cmdc.201402142. Epub 2014 Jun 30. Review. PubMed PMID: 24981721.
15: Mitch CH, Leander JD, Mendelsohn LG, Shaw WN, Wong DT, Cantrell BE, Johnson BG, Reel JK, Snoddy JD, Takemori AE, et al. 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. J Med Chem. 1993 Oct 1;36(20):2842-50. PubMed PMID: 8410999.
16: Werner JA, Cerbone LR, Frank SA, Ward JA, Labib P, Tharp-Taylor RW, Ryan CW. Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. J Org Chem. 1996 Jan 26;61(2):587-597. PubMed PMID: 11666979.
PubChem Compound 9906198
Last Modified Nov 11 2021
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